N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide
Description
N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide is a synthetic pyrrolidinone derivative characterized by a 5-oxopyrrolidin-3-yl core substituted with a 3,4-dimethoxyphenyl group at the N1 position and a branched 2-ethylbutanamide moiety at the C3 position. The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive compounds, often associated with enhanced membrane permeability and receptor binding due to its electron-donating methoxy substituents . The pyrrolidinone scaffold is a versatile structural motif in medicinal chemistry, known for its conformational rigidity and ability to mimic peptide bonds, which may contribute to interactions with enzyme active sites or receptors .
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-5-12(6-2)18(22)19-13-9-17(21)20(11-13)14-7-8-15(23-3)16(10-14)24-4/h7-8,10,12-13H,5-6,9,11H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRWILRLDXNLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, followed by cyclization to introduce the pyrrolidinone ring. The final step involves the addition of the ethylbutanamide side chain under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Table 1. Comparison of Lactam-Containing Analogues
*Estimated based on structural formula.
Complex Amides with Stereochemical Diversity
Compounds m–o from Pharmacopeial Forum (2017) are highly complex amides featuring multiple stereocenters, aromatic rings, and a tetrahydropyrimidinone moiety. These molecules are structurally distinct from the target compound but highlight trends in amide-based drug design:
- Structural Complexity : The target compound lacks the hexanamide backbone and stereochemical diversity seen in m–o, which are typical of peptide-inspired therapeutics (e.g., protease inhibitors or antibiotics).
- Substituent Effects: The dimethylphenoxy groups in m–o may enhance target selectivity, whereas the target’s 3,4-dimethoxyphenyl group could optimize passive diffusion across biological membranes .
3,4-Dimethoxyphenyl-Containing Compounds
The crystal structure of 2-(3,4-dimethoxyphenyl)ethylazanium chloride dihydrate () and lignin model compounds () share the 3,4-dimethoxyphenyl motif with the target molecule:
- Crystal Packing : The azanium compound’s dimethoxyphenyl groups participate in π-π stacking and hydrogen bonding, stabilizing its lattice . Similar interactions may influence the target compound’s crystallinity.
- Reactivity : In lignin models (), the 3,4-dimethoxyphenyl group undergoes β-O-4 bond cleavage under alkaline conditions, suggesting that the target compound’s methoxy groups may confer sensitivity to oxidative or hydrolytic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
